![molecular formula C17H27NO4 B13447915 N-[(-)-Jasmonoyl]-(L)-valine](/img/structure/B13447915.png)
N-[(-)-Jasmonoyl]-(L)-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(-)-Jasmonoyl]-(L)-valine is a conjugate of jasmonic acid and the amino acid valine. Jasmonic acid is a plant hormone that plays a crucial role in plant defense mechanisms, growth, and development. The conjugation with valine enhances the biological activity of jasmonic acid, making this compound an important compound in plant biology and agricultural research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(-)-Jasmonoyl]-(L)-valine typically involves the esterification of jasmonic acid with valine. This process can be carried out using various coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the use of biocatalysts or enzymes to facilitate the esterification process, thereby reducing the need for hazardous chemicals and harsh reaction conditions. Additionally, continuous flow reactors could be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(-)-Jasmonoyl]-(L)-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its activity.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
N-[(-)-Jasmonoyl]-(L)-valine has a wide array of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and conjugation reactions.
Biology: The compound is crucial in understanding plant defense mechanisms and stress responses.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in modulating immune responses.
Industry: It is used in agricultural biotechnology to develop pest-resistant crops and enhance plant growth.
Mecanismo De Acción
N-[(-)-Jasmonoyl]-(L)-valine exerts its effects primarily through the jasmonate signaling pathway. Upon binding to its receptor, the compound activates a cascade of molecular events that lead to the expression of defense-related genes. This involves the interaction with transcription factors and the modulation of various signaling molecules, ultimately enhancing the plant’s ability to resist biotic and abiotic stresses.
Comparación Con Compuestos Similares
Similar Compounds
Methyl jasmonate: Another conjugate of jasmonic acid, but with methanol instead of valine.
Jasmonic acid: The parent compound without any conjugation.
Jasmonoyl-isoleucine: A similar conjugate with the amino acid isoleucine.
Uniqueness
N-[(-)-Jasmonoyl]-(L)-valine is unique due to its specific conjugation with valine, which enhances its stability and biological activity compared to other jasmonic acid derivatives. This makes it particularly effective in modulating plant defense mechanisms and growth processes.
Propiedades
Fórmula molecular |
C17H27NO4 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[[2-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C17H27NO4/c1-4-5-6-7-13-12(8-9-14(13)19)10-15(20)18-16(11(2)3)17(21)22/h5-6,11-13,16H,4,7-10H2,1-3H3,(H,18,20)(H,21,22)/b6-5-/t12-,13-,16-/m0/s1 |
Clave InChI |
LZPFFKBGBPBJAW-OLTVGNICSA-N |
SMILES isomérico |
CC/C=C\C[C@H]1[C@@H](CCC1=O)CC(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CCC=CCC1C(CCC1=O)CC(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-({6-bromoimidazo[1,2-a]pyridin-3-yl}methylidene)-6-chloro-2,3-dihydro-1H-indol-2-one](/img/structure/B13447842.png)
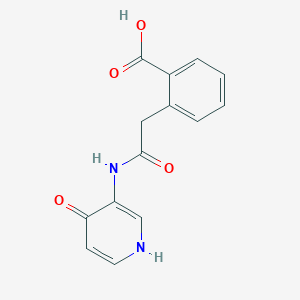

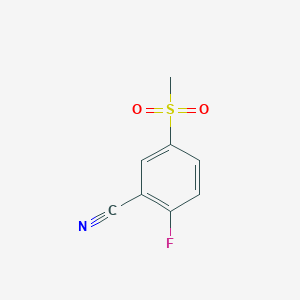
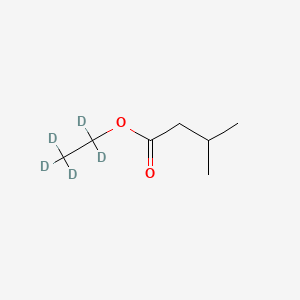

![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)
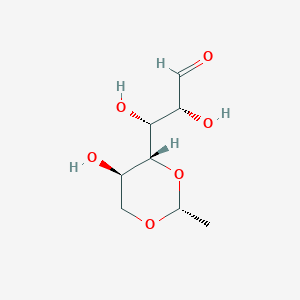
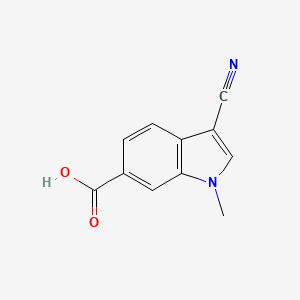

![1-{5,5-dimethyl-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazol-3-yl}ethan-1-one](/img/structure/B13447901.png)
amine hydrochloride](/img/structure/B13447911.png)

![N-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B13447945.png)
